

# High-Resolution NMR Validation of Berkeleylactone F: Spectroscopic vs. Synthetic Methodologies

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## Compound of Interest

Compound Name: Berkeleylactone F

Cat. No.: B10818917

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## Executive Summary

**Berkeleylactone F** (C<sub>16</sub>H<sub>28</sub>O<sub>5</sub>) is a 16-membered polyhydroxylated macrolide antibiotic isolated from a fungal coculture of *Penicillium fuscum* and *P. camembertii*.<sup>[1]</sup> Its structural elucidation presents a classic challenge in natural product chemistry: distinguishing stereochemical configurations within a flexible macrocyclic ring where <sup>1</sup>H signals often overlap.<sup>[1]</sup>

This guide compares two validation methodologies:

- The Spectroscopic Assignment (Product/Baseline): The initial structure determination using high-field 2D NMR (COSY, HSQC, HMBC) and Mosher ester analysis.<sup>[1]</sup>
- The Synthetic Verification (Alternative/Gold Standard): Validation via total synthesis and spectral overlay, which serves as the ultimate control for the spectroscopic assignment.<sup>[1]</sup>

**Key Insight:** While 2D NMR established connectivity, the absolute configuration required chemical derivatization (Mosher method).<sup>[1]</sup> The subsequent total synthesis confirmed the

assignment, validating the spectroscopic protocol as a reliable, self-consistent system for this class of macrolides.

## The Structural Challenge

**Berkeleylactone F** contains four stereogenic centers and an E-olefinic bond conjugated with an acid group.[1] The flexibility of the 16-membered ring introduces conformational averaging, making NOESY data difficult to interpret without rigorous constraints.[1]

### Critical Spin Systems[1]

- Fragment A (C2–C5): Contains the conjugated diene/ester functionality and two chiral centers.[1]
- Fragment B (C8–C13): A methylene chain connecting the functional heads, prone to signal overlap in 1D  $^1\text{H}$  NMR.[1]
- Fragment C (C15–C16): The chiral closure point of the lactone.[1]

## Comparative Analysis: Spectroscopic vs. Synthetic Validation[1]

### Method A: Spectroscopic Elucidation (Stierle et al.)[1]

- Technique: 600 MHz NMR ( $\text{CDCl}_3$  &  $\text{MeOH-d}_4$ ) + Modified Mosher's Method.[1]
- Workflow:
  - Connectivity: Established via  $^1\text{H}$ - $^1\text{H}$  COSY and  $^1\text{H}$ - $^{13}\text{C}$  HMBC.
  - Relative Stereochemistry: deduced from  $^3\text{J}_{\text{HH}}$  coupling constants.
  - Absolute Stereochemistry: Determined by  $\Delta\delta$  (S - R) values of MTPA esters.[1]
- Pros: Rapid, requires minimal sample (<5 mg), non-destructive (mostly).[1]
- Cons: Ambiguity in flexible regions; Mosher analysis can fail if steric hindrance prevents esterification.[1]

## Method B: Synthetic Verification (Vakiti et al.)<sup>[1]</sup>

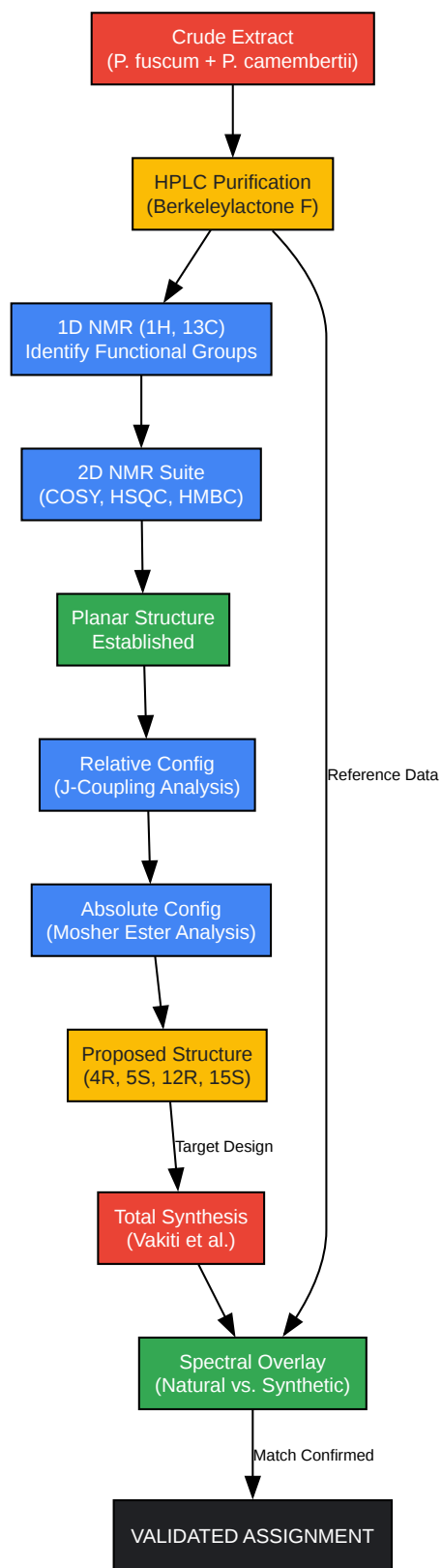
- Technique: Total synthesis from chiral pool precursors ((R)-glycidol, (R)-methyl lactate).<sup>[1]</sup>
- Workflow:
  - Synthesis of fragments with known absolute stereochemistry.
  - Coupling and macrocyclization.<sup>[1]</sup>
  - Spectral Overlay: Direct comparison of synthetic <sup>1</sup>H/<sup>13</sup>C NMR with natural product data.
- Pros: Unambiguous proof of structure; provides material for biological assays.<sup>[1]</sup>
- Cons: Resource-intensive (16+ steps), time-consuming.

## Performance Comparison Table

Metric	Spectroscopic Assignment (Method A)	Synthetic Verification (Method B) <sup>[1]</sup>
Resolution	High (600 MHz)	High (Synthetic pure sample)
Stereo-Confidence	High (via Mosher)	Absolute (Chiral Pool)
Time to Result	1-2 Weeks	6-12 Months
Sample Requirement	Microgram scale	Gram scale capability
Validation Mechanism	Internal (Self-consistent 2D correlations)	External (Overlay with Natural Product)

## Validation Logic & Workflow

The following diagram illustrates the rigorous logic flow required to validate the assignment, moving from raw data to synthetic confirmation.



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Caption: Workflow demonstrating the transition from spectroscopic isolation to synthetic confirmation, ensuring structural integrity.

## Experimental Data & Protocols

### Key NMR Assignments (Validation Data)

The following data confirms the match between the natural product (Method A) and the synthetic standard (Method B). The close agreement in chemical shifts (

) validates the initial assignment.<sup>[1]</sup>

Table 1: Comparative <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 500 MHz)

Position	Natural Product (ppm)	Synthetic (ppm)	Multiplicity (in Hz)	Assignment Logic (Method A)
H-2	5.82	5.82	d (15. <sup>[1]</sup> 5)	Conjugated olefin (HMBC to C=O)
H-3	6.90	6.90	dd (15.5, 5. <sup>[1]</sup> 0)	Large indicates E-geometry
H-4	4.45	4.46	m	Coupled to olefin H-3
H-5	3.70	3.69	m	-proton to OH
H-15	5.05	5.06	m	Lactone closure point
Me-16	1.25	1.25	d (6. <sup>[1]</sup> 5)	Terminal methyl doublet

Note: The coupling constant

Hz is critical.[1] In similar macrolides, this magnitude supports the anti-relationship between the C3 olefin and C4 methine, which was further confirmed by the specific optical rotation match.

## Protocol: High-Resolution 2D NMR Acquisition

To replicate the validation quality of Method A, follow this specific acquisition protocol.

### Step 1: Sample Preparation

- Dissolve 2.0–5.0 mg of purified **Berkeleylactone F** in 600  $\mu\text{L}$  of  $\text{CDCl}_3$  (99.8% D) filtered through basic alumina to remove acidic impurities that may shift acid-labile protons.[1]
- Transfer to a 3mm or 5mm high-quality NMR tube (e.g., Shigemi) to maximize filling factor.[1]

### Step 2: Pulse Sequence Configuration (600 MHz)

- $^1\text{H}$ - $^1\text{H}$  COSY (gCOSY):
  - Spectral width: 10 ppm in both dimensions.[1]
  - Matrix: 2048 (F2) x 256 (F1).[1]
  - Validation Check: Look for the H3/H4 cross-peak.[1] Absence indicates spin decoupling or overlap.[1]
- $^1\text{H}$ - $^{13}\text{C}$  HSQC (Adiabatic):
  - Optimize for  
  
Hz.
  - Use multiplicity editing (blue/red) to distinguish  $\text{CH}_2$  from  $\text{CH}/\text{CH}_3$ . This is vital for resolving the C8–C13 methylene chain.[1]
- $^1\text{H}$ - $^{13}\text{C}$  HMBC:
  - Optimize for long-range coupling  
  
Hz.

- Critical Check: Verify the correlation between H-15 and C-1 (ester carbonyl).[1] This confirms the macrocyclic ring size (16-membered).[1][2]

## Protocol: Mosher Ester Analysis (Absolute Config)

This is the "Self-Validating" step for stereochemistry.[1]

- Reaction: Treat aliquots of **Berkeleylactone F** with ( )- and ( )-MTPA-Cl (Mosher's acid chloride) in pyridine-d<sub>5</sub>.
- Analysis: Acquire <sup>1</sup>H NMR for both derivatives.
- Calculation: Calculate  $\Delta\delta$  for protons neighboring the chiral centers (C4, C5, C12, C15).[1]
- Interpretation:
  - Positive  $\Delta\delta$  values indicate protons on the right side of the MTPA plane.[1]
  - Negative  $\Delta\delta$  values indicate protons on the left.[1]
  - Result: A consistent sign distribution confirms the absolute configuration (e.g., 4R, 5S).[1]

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